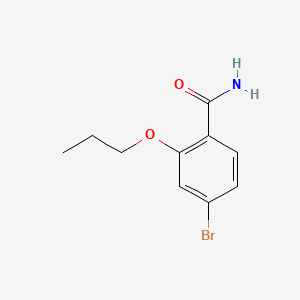

4-Bromo-2-propoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-propoxybenzamide is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a propoxy group at the 2-position of the benzamide core structure . This compound is primarily used in research and development settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propoxybenzamide typically involves the bromination of 2-propoxybenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-propoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products

The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-Bromo-2-propoxybenzamide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Bromo-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but it is believed to exert its effects through binding to active sites and altering enzymatic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

4-Chloro-2-propoxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-2-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-Bromo-2-propoxybenzamide is a chemical compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H12BrNO2

- Molecular Weight : 260.11 g/mol

The presence of the bromine atom and the propoxy group contributes to its unique reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It functions primarily as a MEK inhibitor, which is crucial in the MAPK signaling pathway often dysregulated in cancer cells. Inhibition of MEK can lead to reduced cell proliferation and increased apoptosis in various cancer types.

- Mechanism of Action : The compound binds to the MEK1/2 enzymes, preventing their activation and subsequent downstream signaling that promotes tumor growth .

- Case Study : In a study involving melanoma cells with BRAF mutations, treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent against resistant cancer forms.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

- Research Findings : A study reported that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those for conventional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : By interacting with specific cellular receptors, it can alter signal transduction pathways, affecting cellular responses.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death in microbes.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | MEK inhibition, membrane disruption |

| N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide | Moderate | Low | Enzyme inhibition |

| 4-Bromo-2-hydroxybenzamide | Low | High | Membrane disruption |

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate low toxicity levels in vitro; however, further research is needed to evaluate its safety profile in vivo.

Propriétés

IUPAC Name |

4-bromo-2-propoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWRVFINDRZRPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681826 |

Source

|

| Record name | 4-Bromo-2-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-02-5 |

Source

|

| Record name | 4-Bromo-2-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.